molecular formula C10H20N2O B11793709 (R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol

(R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol

Cat. No.: B11793709
M. Wt: 184.28 g/mol
InChI Key: ONIVFDDYIKWBRU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, featuring a pyrrolidine ring and a cyclopropylmethyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step often involves nucleophilic substitution reactions where a cyclopropylmethyl halide reacts with an amine group on the pyrrolidine ring.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.

    Industrial Applications: It can be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol: The enantiomer of the compound, which may have different biological activities.

    N-Methylpyrrolidine: A structurally similar compound with different functional groups.

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the pyrrolidine ring.

Uniqueness

®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the cyclopropylmethyl group. This combination of features can result in distinct biological and chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanol

InChI

InChI=1S/C10H20N2O/c13-6-5-12-4-3-10(8-12)11-7-9-1-2-9/h9-11,13H,1-8H2/t10-/m1/s1

InChI Key

ONIVFDDYIKWBRU-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1NCC2CC2)CCO

Canonical SMILES

C1CC1CNC2CCN(C2)CCO

Origin of Product

United States

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